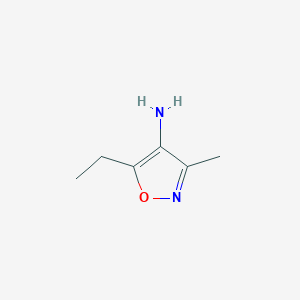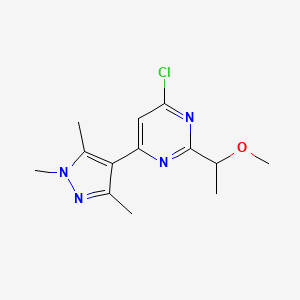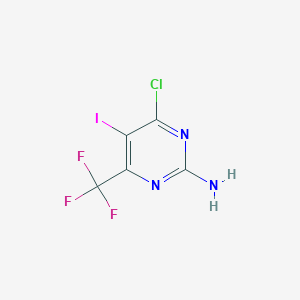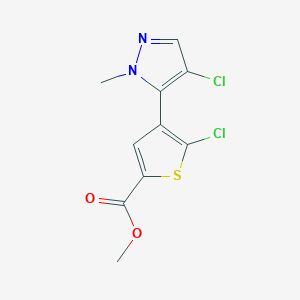
5-Chloro-2-(2,4-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-cloro-2-(2,4-diclorofenil)-2H-1,2,3-triazol-4-carboxílico es un compuesto químico que pertenece a la clase de los derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de átomos de cloro en posiciones específicas en los anillos de fenilo y triazol, lo que puede influir en sus propiedades químicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-cloro-2-(2,4-diclorofenil)-2H-1,2,3-triazol-4-carboxílico generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común es la reacción de 2,4-diclorofenilhidrazina con acetoacetato de etilo, seguida de ciclización con oxicloruro de fósforo (POCl3) para formar el anillo de triazol.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas, como la cristalización y la cromatografía, para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-cloro-2-(2,4-diclorofenil)-2H-1,2,3-triazol-4-carboxílico puede sufrir diversas reacciones químicas, incluidas:
Reacciones de sustitución: Los átomos de cloro en el anillo de fenilo pueden sustituirse por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Oxidación y reducción: El anillo de triazol puede participar en reacciones de oxidación y reducción, alterando sus propiedades electrónicas.
Reacciones de acoplamiento: El compuesto se puede utilizar en reacciones de acoplamiento, como el acoplamiento de Suzuki-Miyaura, para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se pueden utilizar reactivos como metóxido de sodio o terc-butóxido de potasio en condiciones básicas.
Oxidación: Se pueden emplear agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reacciones de acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan comúnmente en las reacciones de acoplamiento de Suzuki-Miyaura.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución nucleofílica puede producir derivados con diferentes grupos funcionales, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.
Aplicaciones Científicas De Investigación
El ácido 5-cloro-2-(2,4-diclorofenil)-2H-1,2,3-triazol-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Industria: El compuesto se puede utilizar en la producción de agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-cloro-2-(2,4-diclorofenil)-2H-1,2,3-triazol-4-carboxílico implica su interacción con dianas moleculares específicas. El anillo de triazol puede unirse a enzimas o receptores, inhibiendo su actividad. Los átomos de cloro pueden mejorar la afinidad de unión a través de interacciones hidrofóbicas. Las vías exactas implicadas dependen del sistema biológico específico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
5-Cloro-2-(2,4-diclorofenil)-2H-1,2,3-triazol: Carece del grupo ácido carboxílico, lo que puede afectar su reactividad y aplicaciones.
Ácido 2-(2,4-diclorofenil)-2H-1,2,3-triazol-4-carboxílico: Estructura similar pero sin el átomo de cloro en la posición 5 del anillo de triazol.
Singularidad
El ácido 5-cloro-2-(2,4-diclorofenil)-2H-1,2,3-triazol-4-carboxílico es único debido a la presencia de múltiples átomos de cloro y el grupo ácido carboxílico, que pueden influir en sus propiedades químicas y aplicaciones potenciales. La combinación de estos grupos funcionales puede mejorar su reactividad y afinidad de unión en varios sistemas químicos y biológicos.
Propiedades
Fórmula molecular |
C9H4Cl3N3O2 |
|---|---|
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
5-chloro-2-(2,4-dichlorophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4Cl3N3O2/c10-4-1-2-6(5(11)3-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17) |
Clave InChI |
NZGKKLIYBOAMGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B11773792.png)
![3-(Tert-butyl)isothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11773797.png)

![3-Amino-4-(4-methoxyphenyl)-N,6-di-p-tolylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11773803.png)



![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile](/img/structure/B11773828.png)
![1-(2-Methylbenzo[d]thiazol-5-yl)ethanol](/img/structure/B11773837.png)

![2-(4-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11773849.png)

![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11773866.png)
![Methyl 4-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11773869.png)
